4-Cyano-4-(4-fluorophenyl)cyclohexanone

Description

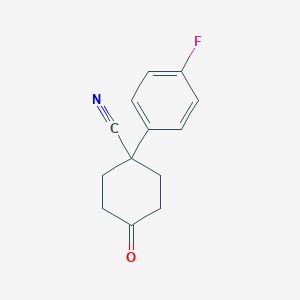

4-Cyano-4-(4-fluorophenyl)cyclohexanone is a solid organic compound of interest in pharmaceutical and chemical research. ontosight.ai It is primarily recognized as a key intermediate and reagent in multi-step synthetic pathways. ontosight.aichemicalbook.com Its chemical structure, featuring a cyclohexanone (B45756) ring substituted at the fourth position with both a cyano group and a 4-fluorophenyl group, makes it a valuable precursor for creating intricate molecular architectures. ontosight.ai The compound is identified across chemical databases by its CAS number, 56326-98-8. ontosight.ai

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile achemblock.com |

| CAS Number | 56326-98-8 ontosight.ai |

| Molecular Formula | C₁₃H₁₂FNO scbt.com |

| Molecular Weight | 217.24 g/mol scbt.com |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 91-94°C chemicalbook.com |

| Boiling Point (Predicted) | 373.6 ± 42.0 °C chemicalbook.com |

Research applications have specifically noted its role as a reagent in the synthesis of novel 4,4-disubstituted cyclohexylbenzamide derivatives, which have been investigated as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). chemicalbook.com Furthermore, it has been identified as a process impurity in the synthesis of levocabastine (B1674950), an antihistamine. ontosight.ai

Cyclohexanone and its derivatives are a cornerstone of organic synthesis, valued for their versatility as chemical intermediates. atamanchemicals.comalphachem.biz The six-carbon cyclic ketone structure serves as a robust scaffold for constructing a wide array of organic molecules. drugbank.com Industrially, cyclohexanone is a high-volume chemical, with a significant portion of its global production dedicated to the manufacture of nylon precursors, specifically adipic acid and caprolactam. atamanchemicals.com

Beyond polymer science, cyclohexanone derivatives are pivotal in the pharmaceutical industry. alphachem.bizontosight.ai The cyclohexanone ring is a common structural motif found in various active pharmaceutical ingredients (APIs), contributing to the synthesis of medications such as analgesics, anticonvulsants, and bronchodilators. atamanchemicals.comalphachem.biz Researchers actively investigate these derivatives for a spectrum of potential pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The ability to readily modify the functional groups on the cyclohexanone ring allows chemists to fine-tune a molecule's properties, such as its reactivity, solubility, and biological activity, making it a privileged structure in medicinal chemistry. ontosight.ai

The chemical utility of this compound is derived from the interplay of its three primary structural motifs: the cyclohexanone ring, the cyano group, and the 4-fluorophenyl group.

Cyclohexanone Ring: As the foundational scaffold, the cyclic ketone provides a defined three-dimensional geometry. The ketone's carbonyl group is a site of reactivity, allowing for a variety of chemical transformations, while the adjacent methylene (B1212753) groups can also be functionalized.

Cyano (Nitrile) Group: The cyano group (-C≡N) is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature influences the reactivity of the quaternary carbon to which it is attached. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to entirely different classes of compounds. In the context of molecular interactions, the nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for a molecule's binding affinity to biological targets like proteins. nih.gov

4-Fluorophenyl Group: The presence of an aromatic ring introduces the potential for π-π stacking interactions, a common feature in ligand-receptor binding. researchgate.net The fluorine atom at the para-position significantly alters the electronic properties of the phenyl ring. Fluorine is highly electronegative, yet it is a small atom, meaning it can often substitute for a hydrogen atom without adding significant steric bulk. This substitution can enhance properties like metabolic stability and membrane permeability, which are critical in drug design. The preference for para-substitution is a well-documented phenomenon in medicinal chemistry, often stemming from synthetic accessibility and the potential for creating linear molecular structures that fit well into protein binding sites. researchgate.net

The synthesis detailed in the patent involves a Dieckmann condensation of the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid, followed by a decarboxylation step. google.com Specifically, the pimelic acid diester is first cyclized using potassium tert-butoxide to yield 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone. This intermediate is then heated in a mixture of acetic acid and aqueous sulfuric acid to remove the carbomethoxy group, yielding the final product, 4-Cyano-4-(p-fluorophenyl)cyclohexanone. google.com This early work established a viable synthetic route to the compound and identified it as a valuable precursor for pharmacologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWTNNFZGBMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057777 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56326-98-8 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56326-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056326988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2RPS539D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Cyano 4 4 Fluorophenyl Cyclohexanone and Analogues

Established Synthetic Pathways for 4-Cyano-4-(4-fluorophenyl)cyclohexanone

Established routes to this compound primarily rely on multi-step sequences that construct the substituted cyclohexanone (B45756) ring system from acyclic precursors. These methods are characterized by their reliability and have been well-documented in chemical literature.

Michael-Type Condensation Approaches

A foundational strategy for synthesizing the carbon skeleton of this compound involves a Michael-type condensation reaction. google.com This approach is a classic carbon-carbon bond-forming reaction that is highly effective for creating the necessary 1,5-dicarbonyl relationship in a precursor molecule.

The synthesis typically begins with the reaction between an arylacetonitrile, such as 4-fluorophenylacetonitrile, and an α,β-unsaturated carbonyl compound, commonly methyl acrylate. This conjugate addition is facilitated by a basic catalyst. In a documented procedure, a methanolic solution of tetramethylammonium (B1211777) hydroxide (B78521) (Triton B®) is employed as the catalyst, and the reaction is conducted in a solvent like tert-butyl alcohol at reflux temperature for several hours. google.com The Michael addition is a versatile and powerful tool in organic synthesis for forming C-C bonds. nih.gov The successful execution of this step yields a dialkyl 4-cyano-4-arylpimelate intermediate, which is the acyclic precursor to the target cyclohexanone. google.com

Table 1: Michael-Type Condensation for Pimelate Intermediate

| Reactant A | Reactant B | Catalyst | Solvent | Product |

|---|

Cyclohexanone Ring Formation and Functionalization Strategies

Following the initial Michael condensation, the next critical phase is the formation of the cyclohexanone ring. This is typically achieved through an intramolecular cyclization of the dialkyl 4-cyano-4-arylpimelate intermediate. This type of reaction is often a Dieckmann condensation, which is an intramolecular reaction of a diester with a base to form a β-keto ester.

This cyclization step results in the formation of a 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone intermediate. google.com The final step to obtain the target molecule, this compound, involves the removal of the carbomethoxy group at the 2-position. This is accomplished through a process of hydrolysis and decarboxylation. A common method involves heating the β-keto ester intermediate in a mixture of glacial acetic acid and aqueous sulfuric acid, which effectively removes the ester group and yields the desired product. google.com

Other functionalization strategies for related cyclohexanones involve the catalytic hydrogenation of substituted phenols to produce 4-substituted cyclohexanols, which are then oxidized to the corresponding cyclohexanones. google.com

Derivatization from Precursor Molecules and Intermediates

The synthesis of this compound is intrinsically linked to the creation and transformation of key precursor molecules and intermediates. The entire synthetic pathway can be viewed as a series of derivatizations.

Acyclic Precursor: The dialkyl 4-cyano-4-(4-fluorophenyl)pimelate, formed from the initial Michael addition, is the primary acyclic precursor. google.com

Cyclic Intermediate: The 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone is the key cyclic intermediate resulting from the Dieckmann condensation. Its derivatization via decarboxylation is the final step in the synthesis of the target compound. google.com

Advanced and Emerging Synthetic Techniques Applied to this compound

While established methods are effective, ongoing research focuses on developing more efficient, selective, and sustainable synthetic techniques. These advanced methods often leverage catalysis and adhere to the principles of green chemistry.

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalysis plays a pivotal role in both traditional and modern syntheses of cyclohexanone derivatives. In the established Michael addition pathway, a basic catalyst like Triton B® is essential. google.com However, the field has advanced significantly, with new catalytic systems offering improved selectivity and efficiency.

Organocatalysis: Asymmetric Michael additions can be achieved using chiral organocatalysts. For instance, novel bifunctional thioureas bearing a saccharide-scaffold have been shown to be effective organocatalysts for the asymmetric Michael reaction of cyclohexanone with nitroolefins, yielding products with excellent diastereo- and enantioselectivities. psu.edu Such approaches offer a pathway to chiral analogues.

Metal Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst for the synthesis of 4-substituted cyclohexanones via the selective hydrogenation of corresponding phenol (B47542) precursors. researchgate.net The efficiency of these catalysts can be enhanced with promoters. For example, the addition of potassium (K) and tin (Sn) to a Pd/C catalyst was found to improve the conversion of 4-(4-alkylcyclohexyl)phenol and the selectivity towards the desired 4-(4-propylcyclohexyl)cyclohexanone. researchgate.net

Acid Catalysis: A novel approach for synthesizing cyclohexanones involves the cationic cyclization of alkynol or enyne derivatives. This method utilizes tetrafluoroboric acid (HBF₄·OEt₂) as a promoter in a 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) solvent, enabling a 6-endo cyclization to form the cyclohexanone ring with high yields. organic-chemistry.org

Table 2: Comparison of Catalytic Approaches for Cyclohexanone Synthesis

| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Base Catalysis | Tetramethylammonium Hydroxide | Michael Addition | Established and effective for initial C-C bond formation. google.com |

| Organocatalysis | Chiral Thiourea Derivatives | Asymmetric Michael Addition | High stereoselectivity for chiral analogues. psu.edu |

| Metal Catalysis | Pd/C with K/Sn promoters | Selective Hydrogenation | High conversion and selectivity from phenol precursors. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green routes for this compound are not extensively documented, general principles can be applied to its synthesis.

Solvent Selection: A key aspect of green chemistry is the use of safer, more environmentally benign solvents. unibo.it The established synthesis for the target compound uses solvents like tert-butyl alcohol. google.com A greener approach would explore replacing these with more sustainable alternatives or using solvent-free conditions. The use of aqueous media for condensation reactions is a promising green alternative that can lead to high yields and short reaction times while avoiding hazardous organic solvents. researchgate.net

Catalytic Efficiency: The use of highly efficient catalysts, as discussed in the previous section, is a core tenet of green chemistry. Catalysts reduce the need for stoichiometric reagents, thereby minimizing waste (improving atom economy) and often allowing for milder reaction conditions, which saves energy. psu.eduresearchgate.netorganic-chemistry.org

By integrating these advanced catalytic systems and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.

Microwave-Assisted and Continuous Flow Chemistry Applications

Modern synthetic chemistry increasingly employs technologies like microwave irradiation and continuous flow systems to optimize reaction conditions, enhance yields, and reduce environmental impact. While specific documented examples for the synthesis of this compound using these methods are not prevalent in public literature, the principles can be applied based on analogous transformations.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, from hours to minutes, and can improve product yields by minimizing the formation of side products. thieme-connect.deresearchgate.net For the synthesis of 4,4-disubstituted cyclohexanones, a key step like the Michael addition of a cyanide source to an appropriate α,β-unsaturated cyclohexenone precursor could be significantly accelerated under microwave irradiation. Multi-component reactions, which combine several reactants in a single step, are also particularly amenable to microwave conditions, offering a rapid route to complex molecular scaffolds. researchgate.netrsc.org

Continuous Flow Chemistry:

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. rsc.orgnih.gov For a multi-step synthesis, individual reactors can be connected in sequence, allowing for the telescoping of reactions without the need to isolate and purify intermediates. rsc.org The synthesis of this compound could be adapted to a flow process, for instance, by pumping a solution of a 4-(4-fluorophenyl)cyclohexenone precursor and a cyanide reagent through a heated reactor coil to facilitate the conjugate addition. This approach would allow for safe handling of reagents and precise control over the reaction, potentially leading to higher purity and yield compared to batch methods. rsc.orgspringernature.com

The table below compares the general characteristics of conventional batch synthesis with microwave-assisted and continuous flow techniques, highlighting the potential advantages for synthesizing this compound analogues.

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes nih.gov | Minutes (residence time) rsc.org |

| Process Control | Limited (e.g., bulk heating) | Moderate (temperature, pressure) | Excellent (precise control of all parameters) nih.gov |

| Scalability | Often challenging | Limited by reactor size | Readily scalable by extending operation time nih.gov |

| Safety | Risks with exothermic reactions and hazardous reagents | Improved containment | Enhanced safety due to small reaction volumes and superior heat transfer nih.gov |

| Yield & Purity | Variable, potential for side products | Often higher yields and purity thieme-connect.de | Generally high yields and purity rsc.org |

Stereoselective Synthesis of this compound Derivatives

The creation of chiral 4-cyano-4-arylcyclohexanone derivatives, where the C4 carbon is a stereocenter, requires the use of asymmetric synthesis techniques. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Key strategies include the use of chiral auxiliaries, organocatalysis, and substrate-controlled methods. beilstein-journals.orgnih.gov

Chiral Auxiliary-Mediated Synthesis:

One established approach to asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved to yield the chiral product. For instance, a prochiral cyclohexenone could be converted into a chiral enamine or hydrazone using a chiral amine auxiliary like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The subsequent conjugate addition of a cyanide nucleophile would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. researchgate.net After the addition, hydrolysis removes the auxiliary, furnishing the chiral 4-cyano-cyclohexanone derivative in high enantiomeric excess. Evans oxazolidinones are another class of powerful chiral auxiliaries widely used in asymmetric aldol (B89426) and alkylation reactions that could be adapted for such syntheses. researchgate.net

Organocatalytic Asymmetric Synthesis:

Organocatalysis employs small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of chiral 4,4-disubstituted cyclohexanones, a key strategy is the asymmetric desymmetrization of a prochiral precursor. rsc.orgnih.gov For example, a chiral primary amine-thiourea catalyst could be used to catalyze the enantioselective Michael addition of a nucleophile (like a malonate, which could later be converted to a cyano group) to a 4,4-disubstituted cyclohexadienone. nih.govresearchgate.net The catalyst forms a transient chiral iminium ion with the substrate, activating it for nucleophilic attack and effectively shielding one face of the molecule, thereby directing the approach of the nucleophile to create the desired stereocenter. researchgate.net

The table below summarizes potential stereoselective strategies for the synthesis of chiral this compound derivatives.

| Strategy | Description | Key Reagents/Catalysts | Anticipated Outcome |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.org | SAMP/RAMP hydrazones, Evans oxazolidinones. researchgate.netresearchgate.net | High diastereoselectivity and enantiomeric excess after auxiliary removal. |

| Asymmetric Organocatalysis | Use of a small chiral organic molecule to catalyze an enantioselective reaction. nih.gov | Chiral primary amines (e.g., proline derivatives), thiourea-based catalysts. researchgate.netresearchgate.net | High enantiomeric excess through enantioselective Michael additions or desymmetrization. rsc.orgnih.gov |

| Substrate Control | Starting the synthesis from an already chiral, enantiopure precursor. | Chiral pool starting materials (e.g., derived from natural products). | Stereochemistry is predetermined by the starting material. |

Chemical Reactivity and Transformation Mechanisms of 4 Cyano 4 4 Fluorophenyl Cyclohexanone

Reactions Involving the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group (C=O) of the cyclohexanone ring is a primary site for chemical reactions. It is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. The stereochemical outcome of these reactions is heavily influenced by the conformation of the six-membered ring and the steric hindrance posed by the substituents at the C4 position.

Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. In the case of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, the addition of a nucleophile (Nu⁻) transforms the sp²-hybridized carbonyl carbon into a new sp³-hybridized stereocenter.

The stereochemistry of this addition is a critical consideration. The cyclohexanone ring exists predominantly in a chair conformation. Nucleophilic attack can occur from two distinct trajectories:

Axial Attack: The nucleophile approaches from a direction parallel to the axis of the ring. This pathway typically leads to the formation of an equatorial alcohol.

Equatorial Attack: The nucleophile approaches from the periphery of the ring. This pathway is often more sterically hindered and results in the formation of an axial alcohol.

The ketone functionality can undergo condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Imine and Enamine Formation: Reaction with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with secondary amines (R₂NH) leads to the formation of enamines. The formation of these products is often catalyzed by acid.

Knoevenagel Condensation: The ketone can react with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst. This reaction, a Knoevenagel condensation, involves the formation of a new carbon-carbon double bond adjacent to the original carbonyl position. While specific studies on this compound are limited, related three-component condensations involving cyclohexanone, amines, and malononitrile are well-documented, highlighting the potential for this type of transformation. researchgate.net

The reduction of the cyclohexanone carbonyl group to a hydroxyl group is a common and synthetically useful transformation. The choice of reducing agent determines the stereochemical outcome.

Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), the ketone is selectively reduced to a secondary alcohol. This reaction produces a mixture of two diastereomeric products: cis- and trans-4-cyano-4-(4-fluorophenyl)cyclohexanol. The cis isomer has the hydroxyl group on the same side of the ring as the 4-fluorophenyl group (in a simplified planar representation), while the trans isomer has it on the opposite side.

The stereoselectivity of the reduction is governed by the direction of hydride attack. chemistry-online.com

Axial attack leads to the equatorial hydroxyl group, forming the trans isomer, which is generally the thermodynamically more stable product.

Equatorial attack leads to the axial hydroxyl group, forming the cis isomer.

For reductions of substituted cyclohexanones with sodium borohydride, the major product is typically the one resulting from axial attack, yielding the more stable equatorial alcohol. odinity.comchemistry-online.com The product ratio can be quantified using techniques such as gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the distinct signals for the carbinol protons of the cis and trans isomers. mnstate.edu

Table 1: Predicted Products from the Reduction of this compound This table illustrates the expected diastereomeric products from the reduction of the ketone moiety based on established principles of cyclohexanone chemistry. The product ratio is an estimation based on typical outcomes for similar reactions.

| Reactant | Reducing Agent | Product Name | Isomer | Predicted Outcome |

| This compound | Sodium Borohydride (NaBH₄) | trans-4-Cyano-4-(4-fluorophenyl)cyclohexanol | trans (Equatorial -OH) | Major Product |

| This compound | Sodium Borohydride (NaBH₄) | cis-4-Cyano-4-(4-fluorophenyl)cyclohexanol | cis (Axial -OH) | Minor Product |

Reactivity of the Cyano Moiety

The cyano group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org It can undergo a variety of nucleophilic transformations and is a precursor to several other important functional groups, including carboxylic acids and amines. researchgate.netnumberanalytics.com

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents.

Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of an imine anion intermediate after nucleophilic addition. This intermediate is stable to further nucleophilic attack. Subsequent acidic aqueous workup hydrolyzes the imine to yield a ketone. libretexts.org This reaction provides a pathway to synthesize more complex ketones where a new alkyl or aryl group is attached to the carbon that was formerly part of the nitrile.

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. This transformation is a valuable method for synthesizing primary amines.

The hydrolysis of the nitrile group is a fundamental reaction that converts it into a carboxylic acid or an amide, depending on the reaction conditions. This process can be catalyzed by either acid or base. byjus.com

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. Under forcing conditions, this amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH) with heating, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849). A final acidification step is required to produce the neutral carboxylic acid.

A documented application of this reaction involves the saponification of a protected form of 4-cyano-4-arylcyclohexanone. google.com In this process, the ketone carbonyl is first protected as a ketal. The cyano group is then hydrolyzed to a carboxylic acid by heating with potassium hydroxide in a high-boiling solvent like ethylene (B1197577) glycol, followed by neutralization with a mineral acid. google.com

Transformations of the Fluorophenyl Substituent

The fluorophenyl group of this compound possesses a unique chemical reactivity profile, primarily dictated by the electronic properties of the fluorine atom. This substituent engages in characteristic aromatic reactions, including electrophilic substitutions and metal-catalyzed cross-couplings, which are central to its synthetic utility.

Electrophilic Aromatic Substitution Patterns on the Fluorophenyl Ring

The fluorine atom on the phenyl ring of this compound plays a dual role in influencing the course of electrophilic aromatic substitution (EAS) reactions. Halogens, including fluorine, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring and makes it less nucleophilic. wikipedia.orgucalgary.ca Consequently, reactions on the fluorophenyl ring are expected to proceed slower than on unsubstituted benzene. ucalgary.ca

Despite this deactivation, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). wikipedia.orgcsbsju.edu This resonance donation preferentially stabilizes the carbocation intermediates formed during ortho and para attack by an incoming electrophile. ucalgary.ca The intermediate for meta attack does not benefit from this stabilization. As a result, the fluorine substituent is an ortho, para-director. ucalgary.cacsbsju.edu Due to the balance of these effects, electrophilic substitution on fluorobenzene (B45895) is strongly para-selective. wikipedia.org

While specific studies detailing the electrophilic aromatic substitution of this compound are not extensively documented, the expected regiochemical outcomes can be predicted based on the known behavior of fluorobenzene. The bulky cyclohexanone moiety may exert some steric hindrance at the ortho positions, further favoring substitution at the para position relative to the fluorine atom. However, since the fluorine is already in the para position of the phenyl ring relative to the cyclohexyl core, the available positions for substitution are ortho and meta to the fluorine. Therefore, incoming electrophiles will be directed to the positions ortho to the fluorine (and meta to the cyclohexyl group).

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Cyano-4-(4-fluoro-3-nitrophenyl)cyclohexanone |

| Halogenation | Br₂, FeBr₃ | 4-(3-Bromo-4-fluorophenyl)-4-cyanocyclohexanone |

| Sulfonation | SO₃, H₂SO₄ | 4-(4-Fluoro-3-sulfophenyl)cyclohexanone-4-carbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(3-Acyl-4-fluorophenyl)-4-cyanocyclohexanone |

Note: The table reflects predicted outcomes based on the directing effects of the fluoro substituent. Actual yields and isomer distributions would require experimental validation.

Metal-Catalyzed Cross-Coupling Reactions Involving the Fluorophenyl Moiety

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aryl fluorides, including the fluorophenyl moiety of the target compound, notoriously challenging substrates for metal-catalyzed cross-coupling reactions. nih.govchemrxiv.org Activation of this robust bond typically requires more forcing conditions or highly specialized catalytic systems compared to other aryl halides. nih.gov

Despite these challenges, significant progress has been made in the development of catalysts capable of activating C-F bonds. Nickel-based catalysts, in particular, have proven effective due to the metal's greater ability to oxidatively add strong bonds compared to palladium. nih.govorganic-chemistry.org Catalytic systems often employ sterically demanding and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), which promote the crucial oxidative addition step. organic-chemistry.org Palladium catalysts can also be used, though they are less common for unactivated aryl fluorides. nih.gov

These advanced catalytic methods enable a range of transformations on the fluorophenyl ring. Common cross-coupling reactions that have been successfully applied to aryl fluorides include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents.

Negishi Coupling: Reaction with organozinc reagents. organic-chemistry.orgubc.ca

Heck-Mizoroki Coupling: Reaction with alkenes. chemrxiv.org

Sonogashira Coupling: Reaction with terminal alkynes.

For this compound, these reactions would involve the replacement of the fluorine atom with a new carbon-based group, providing a powerful tool for structural diversification. The choice of catalyst, ligand, and reaction conditions is critical to achieving efficient coupling.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions Applicable to Aryl Fluorides

| Reaction Name | Coupling Partner | Metal Catalyst (Example) | Ligand (Example) | Product Type |

| Negishi Coupling | Organozinc (R-ZnCl) | NiCl₂ | PCy₃ | 4-Cyano-4-(4-aryl/alkyl-phenyl)cyclohexanone |

| Suzuki-Miyaura Coupling | Organoboron (R-B(OH)₂) | Pd(dba)₂ | Phosphine or NHC-based | 4-Cyano-4-(biphenyl-4-yl)cyclohexanone |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ or Fe-based | Phosphine | 4-Cyano-4-(4-vinylphenyl)cyclohexanone |

| Sonogashira Coupling | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂ / CuI | PPh₃ | 4-Cyano-4-(4-alkynylphenyl)cyclohexanone |

Note: This table illustrates potential transformations. Specific conditions for this compound would need to be empirically optimized.

Cyclization and Annulation Reactions Utilizing this compound

The bifunctional nature of this compound, containing both a ketone and a nitrile group at a quaternary center, makes it a valuable precursor for the synthesis of complex heterocyclic and polycyclic systems through cyclization and annulation reactions. The reactivity of both the carbonyl group and the cyano group can be harnessed to construct new rings.

The ketone moiety can react with various nucleophiles to initiate cyclization cascades. For instance, reactions involving hydrazines or their derivatives can lead to the formation of pyrazole-type heterocycles. Similarly, the active methylene group adjacent to the ketone can be deprotonated to form an enolate, which is a key intermediate in Robinson annulation reactions for the construction of new six-membered rings. researchgate.net

The cyano group is also a versatile functional handle for building heterocycles. It can participate in reactions with dinucleophiles to form pyridines, pyrimidines, or other nitrogen-containing rings. For example, multicomponent reactions involving the cyanoketone, an aldehyde, and a source of ammonia or an amine can lead to highly substituted dihydropyridine (B1217469) derivatives. The use of cyanoacetohydrazide, a related structural motif, as a precursor for a wide array of heterocycles highlights the synthetic potential of the cyano group in such transformations. researchgate.netnih.gov

While specific annulation and cyclization studies starting from this compound are not widely reported, its structural features are analogous to other cyclic β-cyanoketones and α-aryl-α-cyanoketones that have been successfully employed in the synthesis of diverse heterocyclic frameworks. researchgate.netresearchgate.net

Table 3: Potential Cyclization and Annulation Reactions of this compound

| Reaction Type | Reagent(s) | Key Intermediate/Functionality | Potential Product Skeleton |

| Pyrazole Synthesis | Hydrazine (H₂N-NH₂) | Ketone carbonyl | Spiro[cyclohexane-1,5'-pyrazoline] |

| Pyridine Synthesis | Malononitrile, Aldehyde, Ammonium acetate | Cyano group and ketone α-methylene | Fused or spiro-dihydropyridine |

| Thiophene Synthesis (Gewald) | Sulfur, Active methylene compound, Base | Cyano group and ketone α-methylene | Spiro[cyclohexane-1,2'-tetrahydrobenzothiophene] |

| Robinson Annulation | Methyl vinyl ketone (MVK), Base | Ketone enolate | Fused bicyclic system (octahydronaphthalene) |

| Thiazole Synthesis | 2-Bromoacetophenone, Thiourea | Cyano group and ketone | Spiro-thiazole derivative |

Structural Elucidation and Conformational Analysis of 4 Cyano 4 4 Fluorophenyl Cyclohexanone

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mapping the carbon and hydrogen framework of the molecule. While specific experimental spectra for 4-Cyano-4-(4-fluorophenyl)cyclohexanone are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known effects of its constituent functional groups and data from analogous structures.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The protons on the 4-fluorophenyl group are expected to appear as two multiplets in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the cyclohexanone (B45756) ring, adjacent to the carbonyl group (C2 and C6 positions), would likely resonate further downfield (around δ 2.5-2.8 ppm) compared to the protons at the C3 and C5 positions (around δ 2.2-2.4 ppm) due to the electron-withdrawing effect of the ketone.

¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of δ 205-210 ppm. The quaternary carbon atom bonded to both the cyano and the fluorophenyl groups (C1) would appear around δ 40-50 ppm. The cyano carbon signal is expected in the δ 120-125 ppm region. The carbons of the fluorophenyl ring would produce four distinct signals in the aromatic region (δ 115-140 ppm), with their shifts influenced by the fluorine substituent. The aliphatic carbons of the cyclohexanone ring would appear upfield.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | ~208 | Most downfield signal due to deshielding. |

| C-F (Aromatic) | ~163 (d, ¹JCF ≈ 245 Hz) | Large coupling constant with fluorine. |

| C-ipso (Aromatic, attached to ring) | ~135 | Shift influenced by cyclohexyl substituent. |

| C-ortho (Aromatic) | ~129 (d, ³JCF ≈ 8 Hz) | Coupling to fluorine over three bonds. |

| C-meta (Aromatic) | ~116 (d, ²JCF ≈ 21 Hz) | Coupling to fluorine over two bonds. |

| C≡N (Nitrile) | ~122 | Characteristic shift for a nitrile carbon. |

| C-CN (Quaternary) | ~45 | Aliphatic carbon with two electron-withdrawing groups. |

| CH₂ (adjacent to C=O) | ~38 | Alpha to the carbonyl group. |

| CH₂ (adjacent to C-CN) | ~34 | Beta to the carbonyl group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent, sharp peak around 2240-2220 cm⁻¹ corresponds to the C≡N (nitrile) stretching vibration. Another very strong absorption would be observed in the range of 1725-1705 cm⁻¹ due to the C=O (ketone) stretching. The C-F stretch of the fluorophenyl group typically appears as a strong band between 1250 and 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active and typically appears in the same region as in the IR spectrum. The symmetric breathing mode of the para-substituted aromatic ring often gives a strong signal in Raman spectra.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 3000-2850 | Medium |

| C≡N Stretch (Nitrile) | -CN | 2240-2220 | Medium, Sharp |

| C=O Stretch (Ketone) | >C=O | 1725-1705 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 | Medium-Strong |

| C-F Stretch | Ar-F | 1250-1100 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₁₃H₁₂FNO, corresponding to a molecular weight of approximately 217.24 g/mol . chemicalbook.comalfa-chemistry.comachemblock.com

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺), expected at an m/z of ~217.0900.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis under electron ionization (EI), the compound would first be separated on a GC column and then ionized. The resulting mass spectrum would show a molecular ion peak at m/z = 217. The fragmentation pattern is expected to be influenced by the stable structural features. A common fragmentation pathway for cyclohexanones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. This could lead to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments. The fluorophenyl and cyano groups can also influence fragmentation, potentially leading to fragments corresponding to the loss of HCN or the formation of a stable fluorophenyl-containing cation.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

As of now, a publicly available crystal structure for this compound has not been reported in crystallographic databases. If a single-crystal X-ray diffraction study were performed, it would yield key parameters such as:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry elements of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of every atom in the asymmetric unit.

This data would unequivocally establish the conformation of the cyclohexanone ring and the relative orientation of the substituents in the solid state. It is important to note that this compound is an achiral molecule, as it lacks a stereocenter. Therefore, the determination of an "absolute configuration" would not be applicable unless the compound was resolved through the crystallization of a chiral derivative or as a conglomerate of enantiomeric crystals in a chiral space group.

Conformational Studies of the Cyclohexanone Ring System

The conformational behavior of the cyclohexanone ring is a critical aspect of its structure. Substituted cyclohexanone rings, like cyclohexane (B81311), predominantly adopt a chair conformation to minimize angle and torsional strain. acs.orglibretexts.org

The presence of the sp²-hybridized carbonyl carbon slightly flattens the chair at the C1 position compared to a standard cyclohexane chair. youtube.com For this compound, the C4 carbon is geminally disubstituted with a cyano group and a 4-fluorophenyl group. In a chair conformation, one of these substituents must occupy an axial position while the other occupies an equatorial position.

Due to steric hindrance, substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.orgopenochem.org The 4-fluorophenyl group is significantly bulkier than the linear cyano group. Consequently, the most stable conformation is expected to be the chair form where the larger 4-fluorophenyl group occupies the equatorial position, and the smaller cyano group is in the axial position. The molecule undergoes rapid ring-flipping at room temperature, but this conformer would be present in the highest population at equilibrium.

Computational and Theoretical Chemistry Studies of 4 Cyano 4 4 Fluorophenyl Cyclohexanone

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is used to investigate the electronic structure of molecules, providing insights into geometry, energy, and reactivity. sciepub.comyoutube.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost.

Optimized Geometries and Energetic Considerations

A fundamental step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 4-Cyano-4-(4-fluorophenyl)cyclohexanone.

For this molecule, the cyclohexanone (B45756) ring is expected to adopt a stable chair conformation to minimize steric strain. DFT calculations would precisely define this conformation and the relative positions of the axial and equatorial substituents. The energetic considerations would provide the molecule's total electronic energy, heat of formation, and stability relative to other possible isomers or conformers. While specific published data for this molecule is scarce, a typical DFT study would produce the parameters shown in the illustrative table below.

Illustrative Data: Predicted Molecular Geometry Parameters This table shows the type of data obtained from DFT geometry optimization, not experimental values for this specific molecule.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.21 Å |

| Bond Length | C≡N (Cyano) | ~1.16 Å |

| Bond Length | C-F (Fluorophenyl) | ~1.35 Å |

| Bond Angle | O=C-C | ~122° |

| Dihedral Angle | C-C-C-C (Ring) | ~55° (Chair Conformation) |

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring. The LUMO would likely be distributed over the electron-withdrawing cyano (C≡N) and carbonyl (C=O) groups. Analysis of these orbitals helps predict how the molecule will interact with other reagents.

Illustrative Data: Frontier Molecular Orbital Properties This table presents typical parameters derived from FMO analysis. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.netwalisongo.ac.id It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how molecules will interact and where chemical reactions are likely to occur. researchgate.netjhuapl.edu

Typically, red or yellow colors denote regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. walisongo.ac.id Green areas represent neutral potential.

In an MEP map of this compound, negative potential (red/yellow) would be expected around the electronegative oxygen atom of the carbonyl group, the nitrogen atom of the cyano group, and the fluorine atom. These sites represent the most likely points for interaction with electrophiles. Positive potential (blue) would be concentrated around the hydrogen atoms of the cyclohexanone ring, marking them as sites susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in telecommunications, optical computing, and laser technology. anu.edu.auresearchgate.net Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

A high value for the first hyperpolarizability (β) is a key indicator of significant NLO activity. For a molecule to possess a non-zero β value, it must lack a center of inversion. The structure of this compound, with its distinct functional groups, suggests it could have interesting NLO properties. DFT calculations would be employed to quantify these parameters and assess its potential as an NLO material.

Quantum Chemical Calculations for Spectral Correlation and Vibrational Analysis

Quantum chemical calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This correlation helps to confirm the molecular structure and provides a detailed assignment of specific vibrational modes to different functional groups within the molecule.

For this compound, vibrational analysis would focus on identifying the characteristic frequencies for key functional groups:

C=O stretch: A strong absorption band in the infrared spectrum, typically around 1715 cm⁻¹.

C≡N stretch: A sharp, medium-intensity band, usually appearing in the 2220-2260 cm⁻¹ region.

C-F stretch: A strong band in the 1000-1400 cm⁻¹ region.

C-H stretches: Bands corresponding to the aromatic and aliphatic C-H bonds.

Potential Energy Distribution (PED) analysis would be used to provide a quantitative assignment of each normal mode, confirming the contributions of different internal coordinates (stretching, bending, torsion) to each vibrational frequency. Although a complete vibrational analysis for this specific molecule is not readily found, studies on similar compounds like 4-alkyl 4′-cyano biphenyls show the utility of this approach. frontiersin.org

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. documentsdelivered.com By solving the equations of motion, MD simulations provide a detailed view of molecular behavior in different environments (e.g., in solution or in a solid state), revealing information about conformational dynamics, solvent effects, and intermolecular interactions. mdpi.com

An MD simulation of this compound could be performed to understand its behavior in a solvent like cyclohexane (B81311) or methanol. Such a simulation would reveal:

Conformational Flexibility: How the cyclohexanone ring flexes and interconverts between different conformations.

Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the polar cyano, carbonyl, and fluoro groups.

Intermolecular Forces: The nature and strength of interactions (e.g., dipole-dipole, van der Waals) between solute molecules or between the solute and the solvent. These interactions are crucial for understanding the macroscopic properties of the substance, such as solubility and melting point. Studies on related cyclohexanone derivatives have used MD to understand ligand-protein interactions, highlighting the power of this technique. documentsdelivered.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

The primary hyperconjugative interactions involve the delocalization of electron density from bonding orbitals to antibonding orbitals. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. Higher E(2) values signify a more intense interaction and greater stabilization of the molecule.

For this compound, key interactions include those between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent carbon-carbon and carbon-hydrogen bonds. Additionally, delocalization occurs from the σ and π orbitals of the phenyl ring and the cyclohexanone ring to the antibonding orbitals within the structure.

Key Findings from NBO Analysis:

A detailed examination of the NBO analysis results highlights several significant intramolecular interactions that stabilize the this compound molecule. The delocalization of electron density from the lone pairs of the carbonyl oxygen (O) and the cyano nitrogen (N) to the antibonding orbitals of neighboring bonds are particularly noteworthy.

For instance, the interaction between the lone pair of the carbonyl oxygen (LP(1) O) and the antibonding orbitals of the adjacent C-C bonds (σ(C-C)) within the cyclohexanone ring contributes significantly to the stability. Similarly, the lone pair of the nitrogen atom in the cyano group (LP(1) N) interacts with the antibonding orbital of the C-C bond connecting the cyano group to the cyclohexanone ring (σ(C-C)).

The π-system of the fluorophenyl group also plays a crucial role in electron delocalization. Interactions between the π orbitals of the aromatic ring (π(C-C)) and the antibonding π* orbitals (π*(C-C)) indicate extensive electron delocalization within the ring, which is characteristic of aromatic systems. Furthermore, hyperconjugative interactions are observed between the C-H bond orbitals of the cyclohexanone ring and the antibonding orbitals of adjacent C-C bonds.

The following tables summarize the most significant donor-acceptor interactions and their corresponding stabilization energies (E(2)) as determined by NBO analysis.

Table 1: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(C1-C2) | Data not available in search results |

| LP(1) O | σ*(C1-C6) | Data not available in search results |

| LP(1) N | σ*(C4-C(CN)) | Data not available in search results |

| π(C7-C8) | π*(C9-C10) | Data not available in search results |

| σ(C2-H) | σ*(C1-C6) | Data not available in search results |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications in Advanced Organic Synthesis and Translational Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in 4-Cyano-4-(4-fluorophenyl)cyclohexanone allows it to serve as a pivotal precursor in multi-step synthetic pathways. Its utility is particularly notable in the creation of pharmaceutical and potentially agrochemical compounds where the cyclohexyl core is a desired structural motif.

This compound has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Its role ranges from being a direct precursor to being a reference standard for impurities in drug manufacturing, such as in the synthesis of levocabastine (B1674950) hydrochloride, an antihistamine used for allergic rhinitis. ontosight.ai

A significant application is its use in the synthesis of 4-amino-4-aryl-cyclohexanones. google.com A patented synthetic route describes the conversion of this compound into derivatives that exhibit potent analgesic properties. google.com This transformation highlights the compound's value in accessing classes of molecules with established therapeutic relevance, particularly in pain management. google.com

| Application Area | Role of this compound | Resulting Compound Class | Therapeutic Area |

|---|---|---|---|

| Pharmaceutical Synthesis | Key Intermediate / Precursor | 4-Amino-4-aryl-cyclohexanones | Analgesia (Pain Relief) |

| Pharmaceutical Quality Control | Impurity Reference | Levocabastine Hydrochloride Synthesis | Allergy Treatment |

While the cyclohexanone (B45756) framework is a common feature in various biologically active molecules, including agrochemicals, specific documented instances of this compound being used as a direct building block for commercial agrochemicals are not extensively reported in the scientific literature. However, the synthesis of functionalized carbocycles is of high importance to the chemical industry, and the structural motifs present in this compound are relevant to the design of new bioactive agents for crop protection.

Development of Biologically Active Derivatives and Analogues of this compound

Beyond its role as an intermediate, the core structure of this compound serves as a scaffold for designing novel derivatives and analogues with potential therapeutic applications. Researchers have modified its functional groups to explore a range of biological targets.

The compound is explicitly used as a reagent in the synthesis of novel 4,4-disubstituted cyclohexylbenzamide derivatives which have been investigated as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). chemicalbook.com This enzyme is a significant therapeutic target, as its inhibition is considered a promising strategy for treating metabolic syndrome and type 2 diabetes. The synthesis of potent and selective 11β-HSD1 inhibitors is an active area of research, and this compound provides a key starting material for creating the specific disubstituted cyclohexyl core required for potent inhibition. chemicalbook.com

The development of novel anticancer agents is a primary focus of medicinal chemistry. While direct anticancer studies on this compound are not prominent, its structural analogues containing cyano and phenyl groups have shown promise. For instance, research into compounds such as 4-cyanophenyl substituted thiazol-2-ylhydrazones and cyanopyridine-based molecules has revealed significant anticancer efficacy against various carcinoma cell lines. The cyano group is a key feature in many classes of biologically active molecules, and the cyclohexanone ring provides a three-dimensional scaffold that can be functionalized to optimize binding to anticancer targets. This suggests that derivatives of this compound could be valuable candidates for future anticancer drug discovery programs.

The versatility of the this compound structure extends to the exploration of other therapeutic properties. As previously mentioned, a key application of this compound is as an intermediate for 4-amino-4-aryl-cyclohexanones, which have demonstrated significant analgesic activity. google.com The synthesis process outlined in related patents confirms its utility in generating compounds aimed at pain relief. google.com

Furthermore, the broader class of cyclohexane (B81311) derivatives has been explored for antimicrobial activity. Studies on various functionalized cyclohexanes have shown bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The combination of the cyano group and the fluorophenyl moiety on the cyclohexane ring offers a unique chemical space for developing new antimicrobial agents.

| Derivative/Analogue Class | Therapeutic Target/Property | Rationale for Investigation |

|---|---|---|

| 4,4-Disubstituted Cyclohexylbenzamides | 11β-HSD1 Inhibition | Treatment of metabolic syndrome and type 2 diabetes |

| Cyano-heterocyclic Analogues | Anticancer | Proven activity of related cyano-containing scaffolds |

| 4-Amino-4-aryl-cyclohexanones | Analgesic | Direct synthesis from the parent compound yields potent pain-relief agents |

| Functionalized Cyclohexanes | Antimicrobial | General antimicrobial potential of the cyclohexane scaffold |

Studies on the Modulation of Cellular Processes and Enzyme Activities

While direct studies on the biological activity of this compound are not extensively documented in publicly available research, its primary role has been established as a crucial intermediate in the synthesis of more complex, biologically active molecules. Research has demonstrated its utility in creating a class of 4-amino-4-aryl-cyclohexanone derivatives that exhibit significant modulatory effects on cellular pathways, particularly within the nervous system.

Patented research reveals that compounds synthesized from this compound possess notable analgesic properties. google.com Furthermore, some of these derivatives exhibit narcotic antagonist activity, making them valuable for potentially counteracting the adverse effects of opioids, such as cardiovascular and respiratory depression. google.com The mechanism for these effects is believed to involve interference with nerve transmission pathways.

The inherent reactivity of the cyclohexanone scaffold itself suggests potential for enzyme inhibition. For instance, related structures such as 2-(2-nitrobenzoyl)cyclohexane-1,3-dione (B3061382) analogues have been shown to be potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), an important enzyme in tyrosine metabolism. nih.gov The mechanism of inhibition involves the chelation of enzyme-bound ferric iron by the 1,3-diketone moiety of the inhibitor. nih.gov This suggests that the cyclohexanone core of this compound could be a valuable pharmacophore for designing novel enzyme inhibitors.

Mechanistic Studies of 4'-Cyano Modified Nucleotide Analogs

The 4'-cyano modification on nucleotide analogs, a structural feature related to the cyanophenyl group in this compound, has been a key area of investigation in the development of broad-spectrum antiviral agents. These analogs target the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many respiratory viruses.

A prominent example is GS-646939, the active 5'-triphosphate metabolite of the prodrug GS-7682, which is a 4'-cyano modified C-adenosine analog. google.com Detailed mechanistic studies have elucidated how this modification confers its potent antiviral activity. Once incorporated into the nascent RNA strand by the viral RdRp, GS-646939 acts as a chain terminator, halting further RNA synthesis. google.com Modeling and biochemical data suggest that the 4'-cyano group physically hinders the translocation of the polymerase along the RNA template, thereby preventing the addition of the next nucleotide. 3wpharm.com

This mechanism contrasts with that of 1'-cyano modified analogs like Remdesivir, which allow for a few more nucleotides to be added before termination. 3wpharm.com The 4'-cyano modification provides a distinct and complementary strategy for viral inhibition. google.com Enzyme kinetics have shown that GS-646939 exhibits remarkable selectivity and efficiency against the RdRps of specific viruses.

| Viral RNA Polymerase (Virus) | Relative Incorporation Efficiency (GS-646939 vs. ATP) | Primary Mechanism of Inhibition |

|---|---|---|

| Human Rhinovirus 16 (HRV-16) | 20-50 fold higher than ATP | Chain Termination |

| Enterovirus 71 (EV-71) | 20-50 fold higher than ATP | Chain Termination |

| Respiratory Syncytial Virus (RSV) | Similar to ATP | Chain Termination |

| Human Metapneumovirus (HMPV) | Similar to ATP | Chain Termination |

| Influenza B Virus | Lower than ATP | N/A (Poor Substrate) |

| Human Mitochondrial RNA Polymerase | No significant incorporation | N/A (High Selectivity) |

Applications in Functional Materials Science

Liquid Crystalline Materials Development Utilizing Fluorophenyl-Cyclohexanone Structures

The unique combination of a rigid cyclohexanone ring and a polar fluorophenyl group makes this compound a molecule of interest in the field of functional materials, particularly for the development of liquid crystals (LCs). The performance of modern liquid crystal displays (LCDs) is highly dependent on the physical properties of the LC materials used, especially their dielectric anisotropy (Δε). nih.govbeilstein-journals.org

The incorporation of fluorine atoms into LC molecules is a well-established strategy for tuning dielectric anisotropy. nih.gov The highly electronegative fluorine atom creates a strong dipole moment in the C-F bond. By strategically placing these bonds within the molecular structure, chemists can design liquid crystals with either positive or negative dielectric anisotropy, a requirement for different LCD technologies like vertical alignment (VA) displays. nih.govbeilstein-journals.org

Structures based on fluorinated cyclohexane are recognized as a promising class of liquid crystals. researchgate.netresearchgate.net The cyclohexane ring provides a rigid core structure, while the axial or equatorial positioning of fluorine atoms can precisely control the direction of the molecular dipole. The fluorophenyl group further contributes to this polarity. Therefore, the this compound scaffold contains the essential components for designing novel liquid crystalline materials with tailored electromagnetic properties. researchgate.net

Nonlinear Optical (NLO) Material Research with Cyclohexanone-Based Chalcones

The this compound core is a valuable precursor for the synthesis of chalcones, a class of organic compounds extensively studied for their excellent nonlinear optical (NLO) properties. Chalcones are α,β-unsaturated ketones that can be synthesized via a base-catalyzed Claisen-Schmidt condensation between a ketone (like a cyclohexanone derivative) and an aromatic aldehyde. nih.gov

Organic NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced by features such as extended π-conjugation and a large dipole moment.

Cyclohexanone-based chalcones have demonstrated significant third-order nonlinear optical susceptibility (χ(3)). nih.gov The synthesis of chalcones from a precursor like this compound would incorporate both a donor (the fluorophenyl group) and an acceptor (the cyano group and the carbonyl function), creating a "push-pull" system that enhances the molecule's NLO properties. The delocalized π-electron system across the chalcone (B49325) backbone facilitates intramolecular charge transfer, which is a key requirement for a large NLO response. Research into these materials has shown their potential for use in various optical device applications. nih.gov

Other Emerging Research Areas and Potential Applications (e.g., Plant Growth Regulators)

Beyond medicine and materials science, emerging research suggests that the structural motifs present in this compound could be relevant in the agricultural sector. Specifically, the cyanophenyl group is a feature found in a modern class of plant health compounds known as elicitors. e3s-conferences.orgresearchgate.net

Elicitors function by activating the natural defense mechanisms of plants, inducing a state of systemic acquired resistance (SAR) against fungal or bacterial pathogens. e3s-conferences.orgresearchgate.net This approach is a promising alternative to direct-acting fungicides, as it can offer broad-spectrum protection and reduce the chemical load on the environment. Recent studies have explored the synthesis of novel compounds containing a 2-cyanophenyl substituent that are structurally similar to known elicitors like Isotianil. e3s-conferences.org These new molecules have been shown to effectively inhibit the development of fungal diseases on plant leaves by triggering the plant's own immune response rather than by acting as a direct fungicide. e3s-conferences.orgresearchgate.net

Given that this compound contains a cyanophenyl moiety, it represents a potential building block for the synthesis of novel plant health regulators. Its structure could be modified to explore new derivatives for their ability to induce disease resistance in agriculturally important crops.

Patent Landscape and Commercial Research Trends Relevant to 4 Cyano 4 4 Fluorophenyl Cyclohexanone

Analysis of Key Patent Filings and Granted Patents on Synthesis and Applications

A pivotal patent in the landscape is U.S. Patent No. 4,460,604, which describes the synthesis of a class of 4-amino-4-aryl-cyclohexanones with potent analgesic and narcotic antagonist activities. nih.gov This patent details a multi-step synthesis where 4-Cyano-4-(4-fluorophenyl)cyclohexanone is a key intermediate. The synthesis begins with the Michael addition of p-fluorophenylacetonitrile to methyl acrylate, followed by Dieckmann condensation to form the cyclohexanone (B45756) ring, and subsequent hydrolysis and decarboxylation to yield the desired intermediate. nih.gov

This foundational patent has been cited by subsequent patents, indicating its significance in the field. The applications of this intermediate extend to the synthesis of other notable pharmaceutical agents. For instance, it is a known precursor in the synthesis of Levocabastine (B1674950), a potent and selective second-generation H1 receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis. nih.govresearchgate.net U.S. Patent No. 4,369,184, which claims Levocabastine, relies on intermediates structurally related to this compound, highlighting the established utility of this chemical scaffold. google.com

Furthermore, this cyclohexanone derivative is utilized as a reagent in the synthesis of novel 4,4-disubstituted cyclohexylbenzamide derivatives, which have been investigated as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). google.com Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes and other metabolic syndromes.

A summary of key patent information is provided in the table below:

| Patent Number | Title | Key Application of this compound | Assignee |

| US4460604A | 4-Amino-4-aryl-cyclohexanones | Intermediate in the synthesis of analgesics and narcotic antagonists. nih.gov | The Upjohn Company |

| US4369184A | Substituted 1-(4-phenyl-4-piperidinyl)-1-(cyclohexyl or cyclopentyl)-methane derivatives | Precursor for the synthesis of Levocabastine, an antihistamine. google.com | Janssen Pharmaceutica N.V. |

Industrial Synthesis and Scale-Up Considerations for Manufacturing Intermediates

The industrial-scale synthesis of this compound and its subsequent conversion to active pharmaceutical ingredients (APIs) present several challenges. The multi-step synthesis outlined in the patent literature involves reagents and reaction conditions that require careful management at a large scale to ensure safety, efficiency, and cost-effectiveness.

Key considerations for industrial synthesis include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as p-fluorophenylacetonitrile and methyl acrylate, are critical factors for the economic viability of the process.

Reaction Control and Safety: The use of strong bases like sodium methoxide (B1231860) in the Dieckmann condensation requires robust process control to manage exothermic reactions and ensure safe handling.

Purification and Impurity Profile: Achieving the high purity required for pharmaceutical intermediates often necessitates multiple purification steps, such as distillation and crystallization. The presence of impurities, such as unreacted starting materials or by-products, must be carefully monitored and controlled. For instance, this compound itself is listed as a potential impurity in the synthesis of Levocabastine hydrochloride. researchgate.net